molecular formula C11H22O3Si B14377142 (Cyclopent-1-en-1-yl)(triethoxy)silane CAS No. 89561-34-2

(Cyclopent-1-en-1-yl)(triethoxy)silane

Cat. No.: B14377142
CAS No.: 89561-34-2
M. Wt: 230.38 g/mol
InChI Key: IMFMUWJYTDUSIU-UHFFFAOYSA-N
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Description

(Cyclopent-1-en-1-yl)(triethoxy)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclopentene ring attached to a silicon atom, which is further bonded to three ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopent-1-en-1-yl)(triethoxy)silane typically involves the reaction of cyclopentene with triethoxysilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where cyclopentene reacts with triethoxysilane in the presence of a platinum-based catalyst under mild conditions. This reaction proceeds smoothly to yield the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of advanced catalytic systems and optimized reaction parameters further enhances the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-1-en-1-yl)(triethoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Cyclopent-1-en-1-yl)(triethoxy)silane involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by the catalyst. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane linkages. These reactions are crucial for the formation of hybrid materials and functionalized silanes .

Comparison with Similar Compounds

(Cyclopent-1-en-1-yl)(triethoxy)silane can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a cyclopentene ring and triethoxysilane moiety, providing a balance of reactivity and stability that is valuable in various chemical processes and applications.

Properties

CAS No.

89561-34-2

Molecular Formula

C11H22O3Si

Molecular Weight

230.38 g/mol

IUPAC Name

cyclopenten-1-yl(triethoxy)silane

InChI

InChI=1S/C11H22O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h9H,4-8,10H2,1-3H3

InChI Key

IMFMUWJYTDUSIU-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CCCC1)(OCC)OCC

Origin of Product

United States

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